molecular formula C10H10OS B8376452 2-(Benzofuran-3-yl)ethanethiol

2-(Benzofuran-3-yl)ethanethiol

Cat. No. B8376452
M. Wt: 178.25 g/mol
InChI Key: BJNCTBLYKUGBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuran-3-yl)ethanethiol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzofuran-3-yl)ethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzofuran-3-yl)ethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Benzofuran-3-yl)ethanethiol

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)ethanethiol

InChI

InChI=1S/C10H10OS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2

InChI Key

BJNCTBLYKUGBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCS

Origin of Product

United States

Synthesis routes and methods

Procedure details

The thiosulfuric acid S-[2-(benzofuran-3-yl)ethyl]ester sodium salt just prepared (3.63 g, contains x mol of water) was suspended in 50 per cent strength phosphoric acid (60 ml) with exclusion of oxygen (argon atmosphere). The reaction mixture obtained was then covered with a layer of diethyl ether (75 ml) and heated under reflux (7 h), with vigorous stirring, until solid was no longer to be observed in the aqueous phase. After cooling, the two phases were separated and the aqueous phase was extracted with diethyl ether (4×15 ml). The combined ethereal phases were washed with water (2×10 ml) and dried over sodium sulfate. The residue (yellowish oil, 1.71 g) obtained after removal of the diethyl ether contained, according to NMR, approx. 80% of the desired thiol Ind-94. Simple purification and dissolving experiments showed that Ind-94 is relatively unstable and by-products already form on standing in an ethereal solution (detection by NMR spectroscopy). The crude product obtained was therefore employed for the thioether synthesis without further working up.
Name
thiosulfuric acid S-[2-(benzofuran-3-yl)ethyl]ester sodium salt
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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60 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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75 mL
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solvent
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